molecular formula C29H26ClN5O6 B11458286 ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11458286
M. Wt: 576.0 g/mol
InChI Key: PGJMAGSJUBKLQV-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, triazatricyclo, and carboxylate

Preparation Methods

The synthesis of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps The synthetic route typically starts with the preparation of the oxazole ring, followed by the formation of the triazatricyclo structureReaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially in the presence of strong nucleophiles like sodium hydride.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Scientific Research Applications

Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole and triazatricyclo structures allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the uniqueness of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C29H26ClN5O6

Molecular Weight

576.0 g/mol

IUPAC Name

ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C29H26ClN5O6/c1-4-40-29(38)20-16-19-25(31-22-12-7-8-13-34(22)28(19)37)35(14-9-15-39-3)26(20)32-27(36)23-17(2)41-33-24(23)18-10-5-6-11-21(18)30/h5-8,10-13,16H,4,9,14-15H2,1-3H3

InChI Key

PGJMAGSJUBKLQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)CCCOC

Origin of Product

United States

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